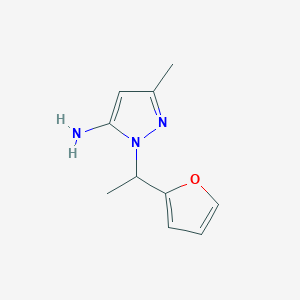

2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine, also known as 2-(1-Furan-2-yl-ethyl)-5-methylpyrazole (2-FEMP), is a synthetic organic compound that belongs to the pyrazole family. It is a colorless, odorless solid with a molecular weight of 191.22 g/mol. 2-FEMP has a wide range of scientific research applications, including its potential use as a therapeutic agent for various diseases.

Aplicaciones Científicas De Investigación

Anticholinesterase Activity

Scientific Field

Neuroscience and Pharmacology

Application Summary

This compound has been evaluated for its inhibition of electric eel acetylcholinesterase (AChE ee) and human butyrylcholinesterase (BChE hu) by on-flow mass-spectrometry-based dual-enzyme assay .

Experimental Procedures

The compounds were synthesized and then evaluated for their inhibition of AChE ee and BChE hu. The inhibition mechanisms for the most potent analogues were also determined .

Results

The results showed a preference for BChE hu inhibition with certain compounds displaying the best inhibitory activities .

Synthesis of Pharmacologically Relevant β-Phosphonomalononitriles

Scientific Field

Organic Chemistry and Pharmacology

Application Summary

An enzymatic route for phosphorous–carbon bond formation was developed by discovering new promiscuous activity of lipase. This led to the synthesis of pharmacologically relevant β-phosphonomalononitriles via a lipase-catalyzed one-pot Knoevenagel–phospha–Michael reaction .

Experimental Procedures

The best conditions for the given reaction were carefully analyzed, including the type of enzyme, temperature, and type of solvent. A series of target compounds was synthesized, with yields ranging from 43% to 93% by enzymatic reaction with Candida cylindracea (CcL) lipase as a recyclable and reusable catalyst .

Results

The advantages of this protocol are excellent yields, mild reaction conditions, low costs, and sustainability. The applicability of the same catalyst in the synthesis of β-phosphononitriles is also described .

Antimicrobial Activity

Scientific Field

Microbiology and Pharmacology

Application Summary

Certain derivatives of the compound showed significant antifungal activity, particularly against Candida parapsilosis ATCC 22019 .

Experimental Procedures

The newly synthesized derivatives were tested for their antifungal activity .

Results

Compound 2i (4-{3-Amino-2-[(1-(furan-2-yl)ethylidene)hydrazono]-2,3-dihydrothiazol-4-yl}phenol) showed the greatest antifungal activity among the newly synthesized derivatives .

Flavor Compound Synthesis

Scientific Field

Food Chemistry

Application Summary

2-Acetylfuran, an important flavor compound or intermediate in foods, is isolated from essential oils, sweet corn products, fruits, and flowers. It can also be formed from glucose and glycine by the Maillard reaction .

Experimental Procedures

The compound is synthesized from 1-(Furan-2-yl)ethanone, which is then used to form 2-Acetylfuran .

Results

2-Acetylfuran can be used to synthesize Cefuroxime .

Antimicrobial Agent Synthesis

Scientific Field

Pharmacology

Application Summary

The compound was used in the synthesis of new potential antimicrobial agents with characteristic E. coli bacterial strains .

Experimental Procedures

The compound was synthesized via a lipase-catalyzed one-pot Knoevenagel–phospha–Michael reaction .

Results

The obtained compounds were validated as new potential antimicrobial agents. The pivotal role of such a group of phosphonate derivatives on inhibitory activity against selected pathogenic E. coli strains was revealed .

Propiedades

IUPAC Name |

2-[1-(furan-2-yl)ethyl]-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-6-10(11)13(12-7)8(2)9-4-3-5-14-9/h3-6,8H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWMQSHAQXXRPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C(C)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501227153 |

Source

|

| Record name | 1-[1-(2-Furanyl)ethyl]-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501227153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine | |

CAS RN |

957503-20-7 |

Source

|

| Record name | 1-[1-(2-Furanyl)ethyl]-3-methyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957503-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1-(2-Furanyl)ethyl]-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501227153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

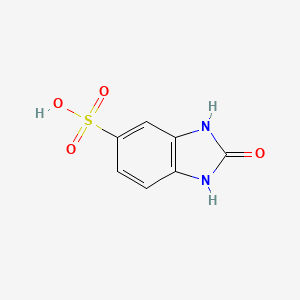

![4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one](/img/structure/B1306297.png)

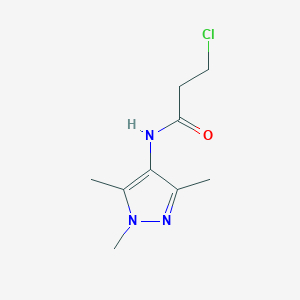

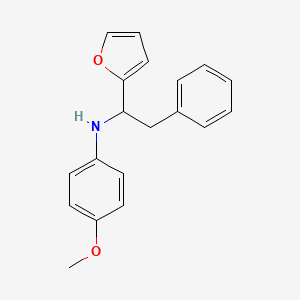

![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B1306308.png)

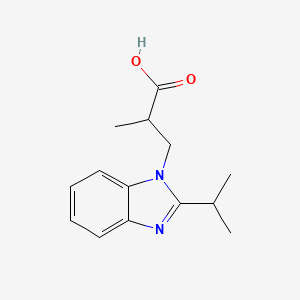

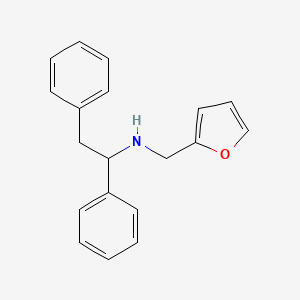

![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine](/img/structure/B1306310.png)

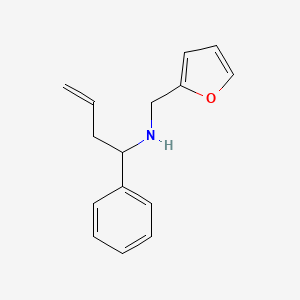

![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)